molecular formula C12H14N2O2 B1425554 N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide CAS No. 1000932-84-2

N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide

Cat. No. B1425554
CAS RN: 1000932-84-2
M. Wt: 218.25 g/mol
InChI Key: DCPRNHHMNTWKPK-UHFFFAOYSA-N
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Description

N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide is a chemical compound used in diverse scientific research, ranging from drug discovery to material science. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 .


Molecular Structure Analysis

The IUPAC name for this compound is N-{4-[(1E)-N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide . More detailed structural information or analysis is not available in the search results.

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Özer, Arslan, VanDerveer, and Külcü (2009) describes the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, emphasizing the cyclohexane ring's chair conformation and molecular stabilization through intramolecular hydrogen bonds (Özer, Arslan, VanDerveer, & Külcü, 2009).
  • Anxiolytic-like Effects :

  • Chemical Assembling :

    • Parella, Gopalakrishnan, and Babu (2013) reported on the direct arylation of C(sp3)-H bonds of cyclopropanes, leading to the assembly of novel aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds (Parella, Gopalakrishnan, & Babu, 2013).
  • Receptor Activity Modulation :

    • Beqollari and Kammermeier (2008) explored the effects of the mGlu(4) receptor allosteric modulator PHCCC on mGlu6 receptors, revealing its role as a direct agonist (Beqollari & Kammermeier, 2008).
  • Mechanistic Probing in Nitrosation Reactions :

    • Loeppky and Elomari (2000) investigated N-cyclopropyl-N-alkylanilines as mechanistic probes in nitrosation reactions, revealing insights into amine radical cation formation and cyclopropyl ring opening mechanisms (Loeppky & Elomari, 2000).
  • Antimicrobial Activity Screening :

    • Akbari and Shah (2019) synthesized and evaluated substituted cyclohexenone derivatives, including N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide, for their antimicrobial activities (Akbari & Shah, 2019).
  • Novel Synthetic Methods :

    • Zhou et al. (2021) established a rapid and high yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting efficient synthetic processes (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021).
  • Antiproliferative Activity :

    • Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and found significant inhibitory activity against cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

properties

IUPAC Name

N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(14-16)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10,16H,2-3H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPRNHHMNTWKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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